molecular formula C19H21FN2O2 B2934880 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797179-54-4

2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

Cat. No. B2934880
CAS RN: 1797179-54-4
M. Wt: 328.387
InChI Key: ZGAWLAXJRPVDAW-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide” is an organic compound containing a fluorophenyl group, a methoxypyrrolidinyl group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the fluorine atom in the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions. The acetamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its polarity .

Scientific Research Applications

Radioligands for Imaging

  • Radiosynthesis of compounds for positron emission tomography (PET) imaging, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. These compounds are crucial for non-invasive imaging techniques used in neurological and oncological research (Dollé et al., 2008).

Synthesis of Anti-inflammatory Compounds

  • Development of novel compounds with anti-inflammatory activity through the synthesis of derivatives that incorporate fluorophenyl groups. Such studies emphasize the role of structural modifications in enhancing biological activities, which could lead to the development of new therapeutic agents (Sunder & Maleraju, 2013).

Inhibitors in Cancer Research

  • Discovery of selective and orally efficacious inhibitors of specific kinase families for cancer treatment, showcasing the application of compounds with fluorophenyl moieties in the development of targeted cancer therapies (Schroeder et al., 2009).

Green Synthesis

  • Use of catalytic hydrogenation for the green synthesis of intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the environmental benefits of adopting greener synthesis routes for chemical compounds (Qun-feng, 2008).

Medicinal Chemistry

  • Synthesis and evaluation of compounds as potential anticancer agents, demonstrating the importance of chemical synthesis in medicinal chemistry for the discovery of new drugs (Aliabadi et al., 2010).

Drug Absorption Inhibition

  • Discovery of compounds that inhibit cholesterol absorption, contributing to cardiovascular health by lowering cholesterol levels (Rosenblum et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in medicine or industry, and developing methods to synthesize it more efficiently or from more sustainable sources .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAWLAXJRPVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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